Physicochemical Differentiation: Hydrophilicity and Hydrogen Bonding
The target compound demonstrates a significantly lower lipophilicity (XLogP3 = 0.9) compared to the analog 5-bromo-2-(4-methylpiperazin-1-yl)pyridine (XLogP3 = 1.8) due to the presence of the 3-hydroxymethyl group [1][2]. It also possesses one hydrogen bond donor, whereas the comparator has zero [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 0.9; H-Bond Donors = 1 |
| Comparator Or Baseline | 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine (CAS 364794-58-1): XLogP3 = 1.8; H-Bond Donors = 0 |
| Quantified Difference | ΔXLogP3 = -0.9 (target is more hydrophilic); ΔH-Bond Donors = +1 |
| Conditions | Values computed by XLogP3 3.0 (PubChem release 2025.09.15) and Cactvs 3.4.8.24 [1][2] |
Why This Matters
Lower lipophilicity and increased hydrogen bonding capacity can significantly impact membrane permeability and solubility, making the target compound a preferred starting point for optimizing drug-like properties in a lead series.
- [1] PubChem. [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol. Compound Summary for CID 52332336. Accessed April 2026. View Source
- [2] PubChem. 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine. Compound Summary for CID 16414206. Accessed April 2026. View Source
